
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H28ClN3O3 and its molecular weight is 417.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and reaction conditions for preparing 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2-chlorobenzyl)acetamide?
The synthesis typically involves multi-step reactions starting with functionalized pyridine or pyridone precursors. A common approach includes:
- Cyclization : Formation of the pyridone core using chloroacetyl derivatives and mercaptonicotinonitrile intermediates under basic conditions (e.g., sodium hydroxide or triethylamine) .
- Substitution : Introduction of the azepane-methyl group via nucleophilic substitution, often requiring anhydrous solvents like DMF and temperatures between 60–80°C .
- Acetylation : Coupling the pyridone intermediate with 2-chlorobenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
Key parameters : Reaction time (12–24 hours), pH control (neutral to slightly basic), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the structural integrity of this compound validated experimentally?
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 437.463 (C22H26ClN3O3), with fragmentation patterns aligning with the proposed structure .
Q. What initial biological screening assays are appropriate for this compound?
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
Advanced Research Questions
Q. How can conflicting bioactivity data between this compound and structural analogs be resolved?
-
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs with variations in the azepane ring (e.g., piperidine vs. azepane) or chlorobenzyl group (e.g., 2-chloro vs. 4-chloro). For example:
Compound Modification Observed Activity Change Reference Replacement of 2-chlorobenzyl with 4-fluorobenzyl 10-fold decrease in kinase inhibition Methoxy group removal Loss of antimicrobial activity -
Mechanistic Studies : Use molecular docking to identify binding interactions (e.g., with ATP-binding pockets) and validate via site-directed mutagenesis .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations (PLGA-based) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., azepane oxidation) and introduce blocking groups (e.g., methyl substituents) .
- Blood-Brain Barrier (BBB) Penetration : LogP adjustments via substituent modifications (target LogP < 3) .
Q. How do reaction conditions influence byproduct formation during synthesis?
- Temperature Effects : Elevated temperatures (>80°C) promote hydrolysis of the amide bond, leading to N-(2-chlorobenzyl)acetamide byproducts .
- Catalyst Selection : Use of palladium catalysts (e.g., Pd/C) in hydrogenation steps reduces nitro intermediates but may over-reduce the pyridone ring if not carefully controlled .
- Purification Challenges : Byproducts with similar polarity (e.g., des-methoxy analogs) require HPLC with C18 columns for separation .
Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?
- X-ray Crystallography : Determines absolute configuration of the azepane ring and confirms chair vs. boat conformations .
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships (e.g., between azepane methylene and pyridone protons) .
- IR Spectroscopy : Bands at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) distinguish cis/trans amide conformers .
Q. Methodological Considerations
Q. How should researchers design dose-response experiments to account for this compound’s narrow therapeutic window?
- Range-Finding Studies : Start with broad concentrations (0.1–100 µM) in in vitro assays, narrowing based on initial IC50 results .
- Time-Dependent Effects : Evaluate cytotoxicity at 24, 48, and 72 hours to identify delayed apoptosis or off-target effects .
- Positive/Negative Controls : Include known kinase inhibitors (e.g., staurosporine) and vehicle-only controls to normalize data .
Q. What computational tools predict potential off-target interactions?
- Molecular Dynamics Simulations : Simulate binding to homologous kinases (e.g., EGFR, VEGFR) using GROMACS or AMBER .
- Pharmacophore Modeling : Identify shared features (e.g., hydrogen bond acceptors in the pyridone ring) with non-target proteins .
- ADMET Prediction : Use SwissADME or ADMETLab to forecast hepatotoxicity or CYP450 interactions .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported enzyme inhibition potency across studies?
- Assay Variability : Differences in buffer pH (e.g., Tris vs. HEPES) or ATP concentrations (10 µM vs. 1 mM) alter IC50 values .
- Protein Source : Recombinant vs. native enzymes may exhibit varying substrate affinities .
- Statistical Validation : Apply ANOVA or Student’s t-test to compare datasets, ensuring n ≥ 3 replicates per condition .
特性
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3/c1-29-21-15-26(16-22(28)24-13-17-8-4-5-9-19(17)23)18(12-20(21)27)14-25-10-6-2-3-7-11-25/h4-5,8-9,12,15H,2-3,6-7,10-11,13-14,16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLHVPRHBKQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。